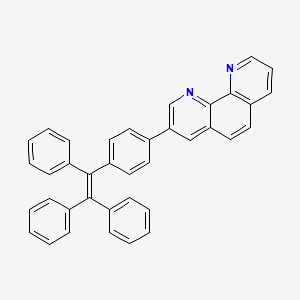
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline is a compound that has garnered significant interest in the field of materials science and chemistry due to its unique structural and photophysical properties. This compound is a derivative of tetraphenylethene (TPE), known for its aggregation-induced emission (AIE) characteristics, making it valuable in various applications such as optoelectronics, organic light-emitting devices (OLEDs), and biological imaging .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline typically involves the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 1,10-phenanthroline under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an anhydrous toluene solvent. The reaction mixture is heated to 110°C under a nitrogen atmosphere for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the product .
化学反应分析
Types of Reactions
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Phenanthroline N-oxide.
Reduction: Reduced phenanthroline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline primarily involves its AIE characteristics. In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, particularly in biological imaging and optoelectronics .
相似化合物的比较
Similar Compounds
Tetraphenylethene (TPE): The parent compound of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline, known for its AIE properties.
4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another TPE derivative used in the synthesis of AIE macromolecules.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: A compound with similar AIE characteristics used in fluorescent nanomaterials.
Uniqueness
This compound stands out due to its combination of the phenanthroline moiety with the TPE structure, providing unique photophysical properties that are advantageous in both solid and solution states. Its ability to form stable metal complexes further enhances its versatility in various scientific and industrial applications .
属性
IUPAC Name |
3-[4-(1,2,2-triphenylethenyl)phenyl]-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2/c1-4-11-28(12-5-1)35(29-13-6-2-7-14-29)36(30-15-8-3-9-16-30)31-20-18-27(19-21-31)34-25-33-23-22-32-17-10-24-39-37(32)38(33)40-26-34/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJPEALBWNQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
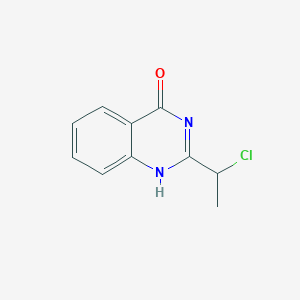
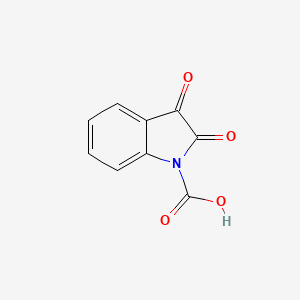
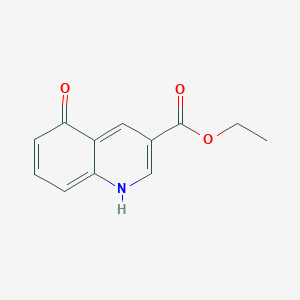
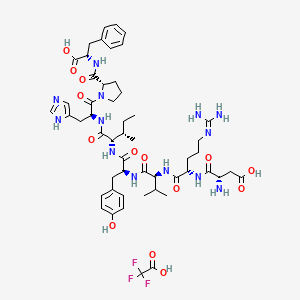
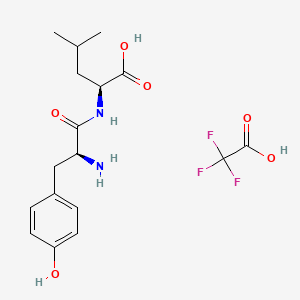
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)
![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)
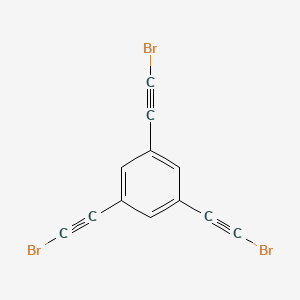
![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)
![4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B8197500.png)
![methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8197505.png)
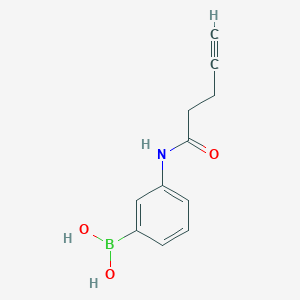
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol](/img/structure/B8197517.png)
